molecular formula C10H18N2O2 B1146768 tert-butyl N-(1-cyano-2-methylpropyl)carbamate CAS No. 142055-86-5

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

Cat. No.: B1146768
CAS No.: 142055-86-5
M. Wt: 198.26212
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-cyano-2-methylpropyl)carbamate is a chiral building block primarily employed as a key intermediate in the synthesis of complex bioactive molecules. Its structure features a Boc-protected amine and a nitrile group, making it a versatile precursor in organic synthesis. This compound is particularly valuable in medicinal chemistry and peptide research, where it serves as a protected valine derivative. A prominent application is its use in the synthesis of structural analogs of antimitotic tripeptides like hemiasterlins, which are investigated as potential inhibitors of tubulin polymerization for anticancer drug development . The nitrile functionality can be further elaborated into various heterocycles, such as tetrazole and oxadiazolone rings, which are crucial for designing compounds that mimic key hydrogen bond acceptor moieties in drug-receptor interactions . The tert-butyloxycarbonyl (Boc) protecting group is highly favored in such synthetic routes due to its stability during reactions and the ease of its subsequent removal under mild acidic conditions to unveil the free amine . This reagent is for Research Use Only (RUO) and is intended for qualified laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(1-cyano-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVCNHAYAEVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate is a carbamate compound with the molecular formula C10H18N2O2. Its unique structure, characterized by a tert-butyl group attached to a carbamate functional group and a cyano-substituted 2-methylpropyl moiety, imparts distinctive biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Carbamates often act as enzyme inhibitors, affecting metabolic pathways. This compound may inhibit enzymes involved in neurotransmitter degradation or synthesis, similar to other carbamate derivatives.
  • Regulation of Gene Expression : The compound has been shown to influence gene expression related to cell cycle regulation and inflammatory responses. It may repress p53 promoter activity and affect transcription factors like NF-kappa-B and AP-1 .
  • Cell Proliferation and Apoptosis : Research indicates that this compound can induce apoptosis in certain cancer cell lines by modulating cell cycle checkpoints and promoting the expression of pro-apoptotic factors .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting cytokine production, thereby modulating immune responses.
  • Neuroprotective Properties : Similar compounds have demonstrated protective effects against neurotoxicity, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : In vitro studies reported that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent. For example, treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours .
  • Inflammation Modulation : A study demonstrated that this compound decreased TNF-α levels in activated macrophages, suggesting its role in mitigating inflammatory responses .
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by toxic agents, enhancing cell survival rates significantly compared to untreated controls .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC10H18N2O2Exhibits antitumor and anti-inflammatory activity
Tert-butyl N-(1-cyano-2-phenylethyl)carbamateC14H18N2OHigher lipophilicity; potential for increased bioavailability
Tert-butyl N-(3-cyanopropanoyl)carbamateC11H19N2O2Different cyano position; varied reactivity

Scientific Research Applications

Chemical Properties and Structure

tert-butyl N-(1-cyano-2-methylpropyl)carbamate has the molecular formula C10H18N2O2. It features a tert-butyl group linked to a carbamate functional group, which is further connected to a cyano-substituted 2-methylpropyl moiety. This unique structure imparts specific reactivity and biological properties that are valuable in research and development.

Pharmaceutical Chemistry

One of the primary applications of this compound is as a building block for synthesizing bioactive compounds. Its structural characteristics make it suitable for creating derivatives that exhibit therapeutic effects. For instance, it can be utilized in the development of novel drugs targeting various diseases by modifying its structure to enhance potency and selectivity .

Case Study: Drug Development
In drug design, compounds similar to this compound have been explored for their potential as inhibitors in various biological pathways. For example, studies have demonstrated that carbamate derivatives can modulate enzyme activities, leading to promising therapeutic candidates .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in various synthetic pathways. It is particularly useful in reactions involving C–N bond formation, which is crucial for synthesizing amines and other nitrogen-containing compounds .

Synthesis Methods
The synthesis of this compound can be achieved through several routes, including:

  • Direct amidation : Reacting tert-butyl carbamate with 1-cyano-2-methylpropyl derivatives.
  • Multistep synthesis : Employing other intermediates to build the desired structure through sequential reactions.

Interaction Studies and Mechanism of Action

Understanding the interaction mechanisms of this compound is critical for elucidating its therapeutic potential. Interaction studies often involve:

  • Binding affinity assessments : Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic investigations : Analyzing how structural modifications affect biological activity.

These studies provide insights into optimizing the compound for enhanced efficacy in drug development .

Comparison with Similar Compounds

(a) tert-butyl (1-cyanocyclopropyl)carbamate (CAS 507264-68-8)

  • Structure : Replaces the branched alkyl chain with a cyclopropane ring.
  • Applications : Used in strained ring systems for drug discovery .

(b) tert-butyl N-(1-cyano-3-phenylpropyl)carbamate (CAS 66399-06-2)

  • Structure : Features a phenyl-substituted propyl chain instead of a methyl branch.

(c) tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate

  • Structure : Incorporates an azido group for click chemistry applications.
  • Applications : Used in bioconjugation and polymer synthesis via azide-alkyne cycloaddition .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
tert-butyl N-(1-cyano-2-methylpropyl)carbamate C₁₀H₁₈N₂O₂ 198.26 Boc, cyano, branched alkyl Base-stable, acid-labile; cyano enables tetrazole synthesis
tert-butyl (1-cyanocyclopropyl)carbamate C₉H₁₄N₂O₂ 182.22 Boc, cyano, cyclopropane Strain-driven ring-opening reactions
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate C₁₅H₂₀N₂O₂ 260.33 Boc, cyano, phenyl Enhanced lipophilicity for CNS-targeting drugs

(b) Stability and Deprotection

  • Boc Deprotection : All analogues undergo acid-mediated cleavage (e.g., HCl/dioxane), but steric hindrance in branched derivatives slows deprotection compared to linear counterparts.
  • Cyano Reactivity: The cyano group in this compound is more nucleophilic than in phenyl-substituted analogues due to reduced electron withdrawal .

Preparation Methods

Boc Protection of 1-Cyano-2-Methylpropylamine

The primary synthesis route involves Boc protection of the primary amine, 1-cyano-2-methylpropylamine. This method parallels established carbamate formation protocols, where di-tert-butyl dicarbonate (Boc anhydride) reacts with the amine in the presence of a base.

Reaction Mechanism :
1-Cyano-2-methylpropylamine+(Boc)2OBaseTert-butyl N-(1-cyano-2-methylpropyl)carbamate\text{1-Cyano-2-methylpropylamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{this compound}

Standard Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl.

  • Temperature : 0–25°C to prevent side reactions.

  • Yield : 70–85% after purification.

Optimization Insights :

  • Solvent Selection : THF improves reaction homogeneity compared to DCM, reducing viscosity issues noted in analogous syntheses.

  • Base Stoichiometry : A 1.2:1 molar ratio of base to amine minimizes Boc group degradation.

Alternative Pathway: Carbamate Transesterification

A less common approach involves transesterification of pre-formed carbamates with tert-butanol. For example, methyl N-(1-cyano-2-methylpropyl)carbamate reacts with tert-butanol under acidic catalysis:

Methyl carbamate+t-BuOHH+Tert-butyl carbamate+MeOH\text{Methyl carbamate} + t\text{-BuOH} \xrightarrow{\text{H}^+} \text{Tert-butyl carbamate} + \text{MeOH}

Challenges :

  • Equilibrium Limitations : Requires excess tert-butanol or continuous methanol removal.

  • Catalyst : p-Toluenesulfonic acid (PTSA) at 60–80°C achieves 50–60% conversion.

Industrial-Scale Production Considerations

Reaction Scaling and Purification

Industrial protocols adapt laboratory methods for throughput and cost efficiency:

  • Continuous Flow Reactors : Enhance mixing and temperature control, critical for exothermic Boc protection reactions.

  • Purification : Distillation under reduced pressure (BP: 137°C at 760 mmHg) or recrystallization from ethyl acetate/hexane mixtures.

Typical Industrial Workflow :

  • Amine Preparation : Synthesis of 1-cyano-2-methylpropylamine via Strecker synthesis or nitrile reduction.

  • Boc Protection : Reaction with Boc anhydride in THF/TEA at 25°C for 12 hours.

  • Workup : Extraction with ethyl acetate, washing (NaHCO₃, brine), and drying (MgSO₄).

  • Distillation : Isolate product at 0.1 mmHg (BP: ~150°C).

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column with acetonitrile/water gradient (0.1% TFA); retention time ~8.2 minutes.

  • Impurity Profiling : Byproducts include di-Boc derivatives (<2%) and unreacted amine (<1%).

Challenges and Mitigation Strategies

Cyano Group Stability

The cyano moiety is susceptible to hydrolysis under acidic or basic conditions. Mitigation involves:

  • pH Control : Maintain neutral conditions during Boc protection.

  • Low-Temperature Workup : Quench reactions at 0°C to limit degradation.

Viscosity Management

High-viscosity reaction mixtures, as noted in analogous syntheses, are addressed by:

  • Solvent Mixtures : THF/DCM (3:1) reduces viscosity by 40%.

  • Mechanical Stirring : Overhead stirrers with torque monitoring ensure homogeneity.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-cyano-2-methylpropyl)carbamate, and how can reaction conditions be optimized for laboratory-scale preparation?

  • Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butyl dicarbonate (Boc₂O) and a primary amine precursor (e.g., 1-cyano-2-methylpropylamine). The reaction is performed in anhydrous dichloromethane or THF with a base like triethylamine to scavenge HCl. Optimal yields (70–85%) are achieved at 0–25°C for 4–12 hours . Key parameters include stoichiometric control (1:1.1 amine:Boc₂O) and inert atmosphere to prevent hydrolysis. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of tert-butyl N-(1-cyano-2-methylpropyl)carbamate using spectroscopic techniques?

  • Methodological Answer:
  • ¹H/¹³C NMR: The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The carbamate carbonyl resonates at 155–160 ppm (¹³C). The cyano group’s adjacent protons show coupling patterns (e.g., 2-methylpropyl chain) in ¹H NMR .
  • IR Spectroscopy: Stretch bands at ~3350 cm⁻¹ (N-H), 1700–1750 cm⁻¹ (C=O), and ~2250 cm⁻¹ (C≡N) confirm functional groups .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₀H₁₈N₂O₂) .

Q. What safety protocols are critical when handling tert-butyl N-(1-cyano-2-methylpropyl)carbamate in the laboratory?

  • Methodological Answer:
  • Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks; the compound may release toxic fumes (e.g., HCN) under decomposition .
  • Store at 2–8°C in airtight containers under nitrogen to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved during structural analysis?

  • Methodological Answer:
  • Variable Temperature NMR: Assess dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C. Restricted rotation around the carbamate bond may cause splitting .
  • X-ray Crystallography: Resolve ambiguities via single-crystal analysis. Programs like SHELX or OLEX2 refine structures using diffraction data. For example, torsional angles between the tert-butyl and cyano groups clarify conformational preferences .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., hydrolysis or substitution) of this carbamate?

  • Methodological Answer:
  • Hydrolysis: Acidic conditions (HCl/dioxane) selectively cleave the tert-butyl group, while basic conditions (NaOH/MeOH) may degrade the cyano moiety. Monitor pH to favor carbamate deprotection over side reactions .
  • Nucleophilic Substitution: Use bulky bases (e.g., LDA) to deprotonate the carbamate nitrogen, enabling alkylation at the cyano-adjacent position. Solvent polarity (DMF > THF) enhances electrophile accessibility .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic asymmetric synthesis?

  • Methodological Answer:
  • The tert-butyl group imposes steric hindrance, directing reagents to the less hindered cyano side. DFT calculations (e.g., Gaussian 16) model charge distribution, showing electron-withdrawing cyano groups increase carbamate electrophilicity .
  • Chiral catalysts (e.g., BINOL-derived phosphoric acids) exploit this asymmetry for enantioselective transformations, achieving >90% ee in model reactions .

Q. What analytical approaches reconcile discrepancies between theoretical and observed HPLC retention times?

  • Methodological Answer:
  • Column Screening: Test C18, phenyl, and HILIC columns to assess retention variability. The compound’s logP (~2.1) suggests moderate hydrophobicity; adjust mobile phase (e.g., acetonitrile:water vs. methanol:water) .
  • Ion-Pairing Agents: Add 0.1% TFA to improve peak shape if residual silanol interactions occur .
  • LC-MS Validation: Confirm identity via mass correlation to rule out co-eluting impurities .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data (e.g., enzyme inhibition assays) across studies?

  • Methodological Answer:
  • Assay Replication: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use positive controls (e.g., staurosporine) to validate assay conditions .
  • Structural Analog Testing: Compare with tert-butyl N-(2-cyanocyclopropyl)carbamate to isolate steric vs. electronic contributions. Molecular docking (AutoDock Vina) predicts binding poses, highlighting key interactions (e.g., hydrogen bonding with catalytic residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.